![molecular formula C12H16ClN B6172224 4-methyl-5-phenyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 2445791-45-5](/img/no-structure.png)
4-methyl-5-phenyl-1,2,3,6-tetrahydropyridine hydrochloride
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Description
4-methyl-5-phenyl-1,2,3,6-tetrahydropyridine hydrochloride, also known as MPTP hydrochloride, is a piperidine derivative and a dopaminergic neurotoxin . It has been used in neurological research . It is of interest as a precursor to the neurotoxin MPP+, which causes permanent symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain .
Synthesis Analysis
While the specific synthesis process for 4-methyl-5-phenyl-1,2,3,6-tetrahydropyridine hydrochloride is not detailed in the search results, it is known that MPTP can be accidentally produced during the manufacture of MPPP, a synthetic opioid drug .Molecular Structure Analysis
The molecular formula for 4-methyl-5-phenyl-1,2,3,6-tetrahydropyridine hydrochloride is C12H15N • HCl . The molecular weight is 209.7 .Chemical Reactions Analysis
Once inside the brain, MPTP is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes .Physical And Chemical Properties Analysis
The melting point of MPTP is 40 °C (104 °F; 313 K) and the boiling point is 128 to 132 °C (262 to 270 °F; 401 to 405 K) at 12 Torr . It is slightly soluble in water .Mechanism of Action
MPTP itself is not toxic, but it is a lipophilic compound and can therefore cross the blood–brain barrier . MPP+ kills primarily dopamine-producing neurons in a part of the brain called the pars compacta of the substantia nigra . MPP+ interferes with complex I of the electron transport chain, a component of mitochondrial metabolism, which leads to cell death and causes the buildup of free radicals, toxic molecules that contribute further to cell destruction .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-5-phenyl-1,2,3,6-tetrahydropyridine hydrochloride involves the condensation of 4-methyl-5-phenylpyridin-2-amine with acetaldehyde followed by reduction with sodium borohydride and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "4-methyl-5-phenylpyridin-2-amine", "acetaldehyde", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "4-methyl-5-phenylpyridin-2-amine is reacted with acetaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to form 4-methyl-5-phenyl-1,2,3,6-tetrahydropyridine.", "The resulting tetrahydropyridine is then reduced with sodium borohydride to form the corresponding tetrahydropyridine hydrochloride salt.", "Finally, the tetrahydropyridine hydrochloride is quaternized with hydrochloric acid to form 4-methyl-5-phenyl-1,2,3,6-tetrahydropyridine hydrochloride." ] } | |
CAS RN |
2445791-45-5 |
Product Name |
4-methyl-5-phenyl-1,2,3,6-tetrahydropyridine hydrochloride |
Molecular Formula |
C12H16ClN |
Molecular Weight |
209.7 |
Purity |
95 |
Origin of Product |
United States |
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